Octyl butyrate

Vapor pressure Volatility Formulation stability

Octyl butyrate (CAS 110-39-4), also known as n-octyl butanoate, is a fatty alcohol ester of butyric acid and 1-octanol, with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol. It is a colorless to pale yellow liquid with a green, herbaceous odor and a sweet, melon-like taste.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 110-39-4
Cat. No. B087054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl butyrate
CAS110-39-4
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CCC
InChIInChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3
InChIKeyPWLNAUNEAKQYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol;  practically insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Butyrate (CAS 110-39-4): A Specialty C12 Fatty Acid Ester for Flavor and Fragrance Formulation


Octyl butyrate (CAS 110-39-4), also known as n-octyl butanoate, is a fatty alcohol ester of butyric acid and 1-octanol, with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol [1]. It is a colorless to pale yellow liquid with a green, herbaceous odor and a sweet, melon-like taste [2]. This compound is primarily valued as a flavoring agent (FEMA No. 2807) and fragrance ingredient, approved for food use under 21 CFR §172.515, with a JECFA evaluation concluding 'no safety concern at current levels of intake' [3][4].

Regulatory-cleared food-grade flavor: Designated FEMA & JECFA status, approved under 21 CFR §172.515 for food use.
Green, melon-like odor profile: Distinct green, herbaceous, and waxy sensory character suitable for melon, pear, and tropical fruit accords.
Extended fragrance longevity: Substantially lower vapor pressure than short-chain butyrates provides slower evaporation and longer-lasting scent.

Octyl Butyrate vs. Generic Short-Chain Butyrates: Why Substitution Alters Formulation Performance


While all alkyl butyrates share a fruity ester character, substitution of octyl butyrate with shorter-chain analogs (e.g., ethyl, butyl, or hexyl butyrate) leads to significant changes in physicochemical and sensory properties that directly impact formulation efficacy. The longer C8 alkyl chain in octyl butyrate confers a substantially lower vapor pressure (0.0348 mm Hg at 25°C [1]) compared to ethyl butyrate (15.5 mm Hg at 25°C ) or butyl butyrate (1.81 mm Hg at 25°C ), resulting in a markedly slower evaporation rate and extended scent longevity. Furthermore, the odor profile of octyl butyrate is uniquely characterized as green, herbaceous, and melon-like [2], a stark contrast to the sharp, diffusive pineapple of ethyl butyrate or the sweet, fresh notes of butyl butyrate, precluding simple one-to-one substitution in flavor and fragrance accords without altering the intended olfactory outcome.

Property
Octyl Butyrate
Short-chain Butyrates (Ethyl, Butyl)
Vapor pressure & evaporation
Very low vapor pressure; slow evaporation supports sustained scent longevity
Much higher vapor pressure leads to rapid evaporation and top-note impact
Odor profile
Green, herbaceous, melon-like, waxy
Sharp, diffusive, pineapple / tutti-frutti (ethyl); sweet, fresh (butyl)
Regulatory identity
Unique FEMA 2807, JECFA 155; separate approved use levels
Different FEMA numbers (e.g., 2427, 2186); not interchangeable for labeling

Head-to-Head and Cross-Study Comparative Data for Octyl Butyrate (CAS 110-39-4)


Vapor Pressure: Octyl Butyrate Exhibits Significantly Lower Volatility than Ethyl and Butyl Butyrate for Extended Release

Octyl butyrate demonstrates a vapor pressure of 0.0348 mm Hg at 25 °C [1], which is approximately 445 times lower than that of ethyl butyrate (15.5 mm Hg at 25 °C ) and over 50 times lower than butyl butyrate (1.81 mm Hg at 25 °C ). This stark difference, attributed to its longer C8 alkyl chain, confirms that octyl butyrate is a much less volatile compound.

Vapor pressure (25°C)
Cross-study comparable
0.0348 mm Hg
~445× lower than ethyl butyrate; ~52× lower than butyl butyrate
Supports longer scent longevity over short-chain butyrates
Estimated from EPI Suite; actual headspace may vary with formulation.
Vapor pressure Volatility Formulation stability Fragrance longevity

Sensory Profile: Octyl Butyrate's Green, Melon-Like Character Differs from the Pineapple Notes of Ethyl Butyrate

Octyl butyrate is characterized by a green, herbaceous, oily-waxy odor with a sweet, melon-like taste [1]. In contrast, ethyl butyrate possesses a sharp, diffusive, tutti-frutti and pineapple-like odor . This qualitative difference is critical for formulation purposes.

Odor/taste profile
Class-level inference
Green, melon-like, waxy (octyl) vs. sharp, pineapple (ethyl)
Sensory character guides accord selection; direct substitution alters intended note.
Organoleptic evaluation; no quantitative odor thresholds available for comparison.
Odor profile Flavor profile Sensory analysis Flavor ester

Regulatory Status: Octyl Butyrate Holds Specific FEMA and JECFA Designations for Food Use

Octyl butyrate is assigned FEMA No. 2807 and is approved for use as a flavoring agent in the U.S. under 21 CFR §172.515, with a JECFA evaluation (No. 155) concluding 'No safety concern at current levels of intake' [1][2]. While other alkyl butyrates are also approved, each has its own distinct FEMA number and specific use levels, precluding direct regulatory substitution.

Regulatory designation
Class-level inference
FEMA 2807, JECFA 155
Approved under 21 CFR §172.515
Unique identifiers prevent regulatory substitution; separate use levels.
Ethyl butyrate (FEMA 2427), butyl butyrate (FEMA 2186) are distinct.
Food additive GRAS FEMA JECFA Regulatory compliance

Biocatalytic Synthesis: Mutant Lipase Enables Octyl Butyrate Production at Low Temperatures for 'Natural' Labeling

A psychrophilic mutant lipase (R1) from Croceibacter atlanticus was engineered to synthesize octyl butyrate via esterification at 10 °C, a temperature at which the wild-type enzyme shows significantly lower activity . The immobilized mutant R1 synthesized the ester compound faster than the wild type, demonstrating higher kcat/KM value . This is a process-specific advantage for octyl butyrate production.

Lipase-catalyzed synthesis
Data to verify
Mutant R1 > wild-type
Higher kcat/KM at 10°C; faster esterification
Psychrophilic lipase variant supports low-temperature "natural" ester production.
Source not cited; enzyme immobilized on methacrylate resin in n-hexane.
Biocatalysis Enzymatic synthesis Lipase Green chemistry Natural flavor

Formulating with Octyl Butyrate: Evidence-Backed Applications in Flavor, Fragrance, and Green Synthesis


Flavor Development: Creating Authentic Melon, Green, and Tropical Fruit Notes

Due to its distinct melon-like and green herbaceous sensory profile [1], octyl butyrate is the ester of choice for formulators aiming to develop realistic melon, pear, and green tropical fruit flavors in beverages, candies, and baked goods, as supported by its FEMA 2807 and 21 CFR §172.515 approvals for use at specified ppm levels (e.g., 1.8 mg/kg in soft drinks, 2.5 mg/kg in candy) [2][3]. Using a shorter-chain butyrate would introduce an incorrect, sharp pineapple or fruity-fatty note.

Fragrance Industry: Designing Long-Lasting Green and Herbaceous Accords

Perfumers rely on octyl butyrate to impart a green, oily-waxy, and herbaceous character to fine fragrances, personal care products, and home care formulations [1]. Its exceptionally low vapor pressure (0.0348 mm Hg at 25°C [4]) ensures that these notes persist into the middle and base of a fragrance, providing extended longevity and a softer diffusion profile compared to the volatile, top-note impact of ethyl or butyl butyrate . This property makes it particularly valuable in products like lotions, soaps, and air fresheners where sustained scent is critical.

Green Chemistry & Biocatalysis Research: A Model Substrate for Low-Temperature Esterification

Octyl butyrate serves as a key model compound in biocatalysis research, specifically for demonstrating the utility of engineered psychrophilic lipases. The successful synthesis of octyl butyrate at 10°C using the immobilized R1 mutant lipase establishes a green chemistry pathway that avoids high temperatures and harsh acid catalysts. This is highly relevant for researchers and manufacturers developing enzymatic processes for producing 'natural' flavor esters, where mild conditions are essential for preserving product integrity and meeting regulatory standards.

Industrial Solvent Applications: High-Boiling Ester for Paints, Coatings, and Processing

With a boiling point of 224-247.73°C [4] and low water solubility (3.517 mg/L at 25°C [4]), octyl butyrate functions as an effective, high-boiling solvent in industrial formulations. It is utilized in the production of paints, coatings, and adhesives to improve application properties and control drying times , and as a carrier in agricultural chemical formulations . Its lower volatility compared to shorter-chain esters offers a significant advantage in processes requiring prolonged open times or reduced VOC emissions.

Application
Selection Property
Validation Focus
Melon, green & tropical fruit flavors
Regulatory-cleared flavor ester (FEMA/GRAS)
Sensory profile authenticity & allowed use levels
Long-lasting green & herbaceous fragrances
Low vapor pressure for sustained release
Fragrance substantivity in formulations
Enzymatic "natural" flavor synthesis
Lipase-catalyzed low-temperature esterification
Ester yield & enzyme stability under mild conditions
High-boiling industrial solvent
High boiling point, low water solubility
Coating/cleaning formulation compatibility

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